

Cross-reactivity profiling of a new N-benzyl benzamide derivative

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Compound of Interest

Compound Name: 2-Chloro-N-((2'-(N-cyanosulfamoyl)-[1,1'-biphenyl]-4-yl)methyl)-N-(4-methylbenzyl)benzamide

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Cross-Reactivity Profile of NB-BZD-021: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-reactivity profile of the novel N-benzyl benzamide derivative, NB-BZD-021. The data presented herein offers a comparative analysis against established compounds, enabling an informed assessment of its selectivity and potential off-target effects. Detailed experimental methodologies are provided to ensure transparency and reproducibility.

NB-BZD-021 has been primarily characterized as a potent tubulin polymerization inhibitor. This guide expands on its primary activity by exploring its interactions across a wide range of kinases and G-protein coupled receptors (GPCRs), common sources of off-target effects for many small molecule inhibitors.

Comparative Selectivity Analysis

To contextualize the selectivity of NB-BZD-021, its inhibitory activity was compared against that of Combretastatin A-4, a known tubulin inhibitor, and a hypothetical N-benzyl benzamide

analogue, Compound X.

Table 1: Primary Target and Key Off-Target IC50 Values (nM)

Target	NB-BZD-021 (IC50, nM)	Combretastatin A-4 (IC50, nM)	Compound X (IC50, nM)
Tubulin Polymerization	15	12	50
Butyrylcholinesterase (BChE)	8,500	> 50,000	950
Acetylcholinesterase (AChE)	> 50,000	> 50,000	15,000
VEGFR2	5,200	1,500	7,800
CDK1	12,000	9,800	25,000

Kinome-wide Selectivity Profiling

A comprehensive kinase panel was utilized to assess the off-target kinase interactions of NB-BZD-021. The following table summarizes the percent inhibition at a screening concentration of 10 μ M.

Table 2: Kinase Panel Cross-Reactivity Screen (% Inhibition at 10 μ M)

Kinase Family	Kinase	NB-BZD-021 (% Inhibition)	Compound X (% Inhibition)
Tyrosine Kinase	VEGFR2	48%	35%
Tyrosine Kinase	EGFR	< 10%	15%
Tyrosine Kinase	SRC	12%	22%
Serine/Threonine Kinase	CDK1/Cyclin B	31%	18%
Serine/Threonine Kinase	AURKA	15%	25%
Serine/Threonine Kinase	PIM1	< 5%	8%

GPCR Off-Target Profiling

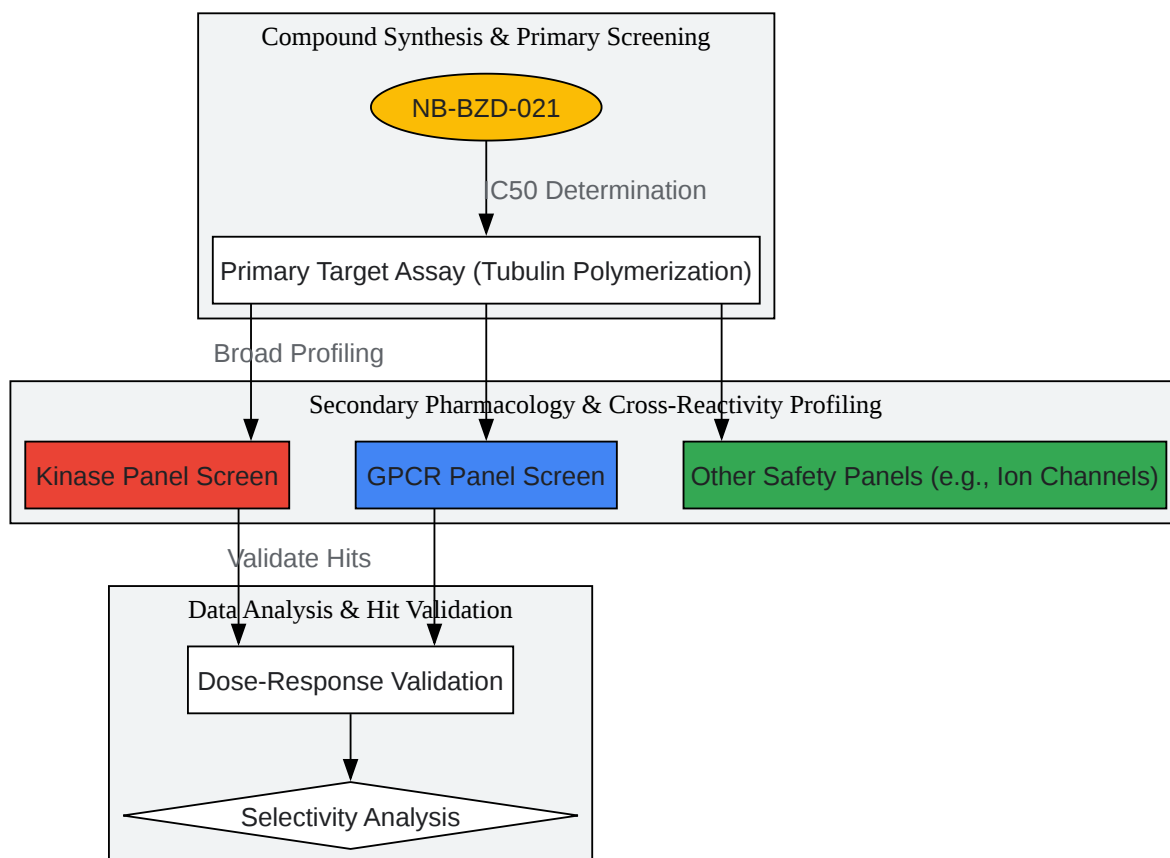
NB-BZD-021 was screened against a panel of GPCRs known to be associated with common drug side effects. The functional response was measured via a calcium mobilization assay.

Table 3: GPCR Functional Antagonism Screen (% Inhibition at 10 μ M)

Receptor	Ligand/Agonist	NB-BZD-021 (% Inhibition)	Compound X (% Inhibition)
Adrenergic α 1A	Phenylephrine	8%	15%
Dopamine D2	Quinpirole	< 5%	12%
Histamine H1	Histamine	11%	21%
Muscarinic M1	Carbachol	< 5%	9%
Serotonin 5-HT2A	Serotonin	7%	18%

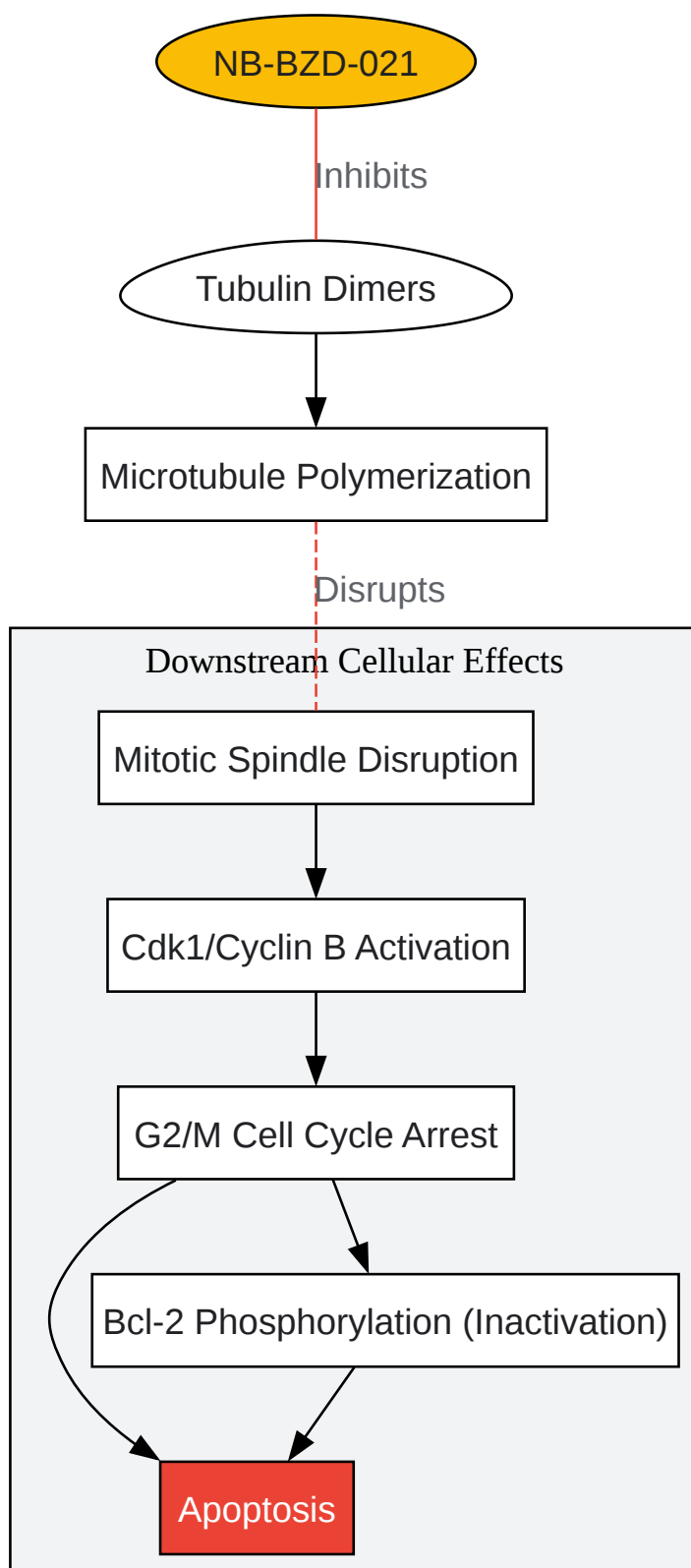
Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the cross-reactivity profiling and the putative signaling pathway affected by NB-BZD-021's primary mechanism of action.



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Cross-Reactivity Profiling Workflow



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Tubulin Inhibition Signaling Pathway

Detailed Experimental Protocols

Tubulin Polymerization Assay

A fluorescence-based tubulin polymerization assay was used. Bovine brain tubulin was suspended in a glutamate-based buffer. The test compound (NB-BZD-021, Combretastatin A-4, or Compound X) or vehicle control was added to the tubulin solution in a 384-well plate. The reaction was initiated by warming the plate to 37°C, and polymerization was monitored by the increase in fluorescence of a reporter dye that binds to polymerized microtubules.

Fluorescence was measured every minute for 60 minutes. The IC50 value was calculated from the concentration-response curve of the polymerization rate.

Kinase Panel Screening

A competitive binding assay was employed for kinase screening. [35S]-labeled ATP was used to quantify the amount of kinase captured on a solid support. Test compounds were incubated with a specific kinase from the panel and the immobilized ligand. The amount of kinase captured on the solid support was inversely proportional to the affinity of the test compound for the kinase. The results are expressed as percent inhibition relative to a DMSO control. For hits showing significant inhibition, IC50 values were determined using a 10-point dose-response curve.

GPCR Calcium Mobilization Assay

This functional assay measures changes in intracellular calcium levels upon GPCR activation. [1][2] HEK293 cells stably expressing the GPCR of interest were plated in 384-well plates.[1] The cells were then loaded with a calcium-sensitive fluorescent dye.[2] The test compound was added to the cells, followed by the addition of a known agonist for the specific GPCR.[2] The change in fluorescence, indicative of intracellular calcium mobilization, was measured in real-time using a fluorescence plate reader.[3] The inhibitory effect of the test compound was calculated as the percentage reduction in the agonist-induced calcium response.

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References

- 1. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. Ca²⁺ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
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